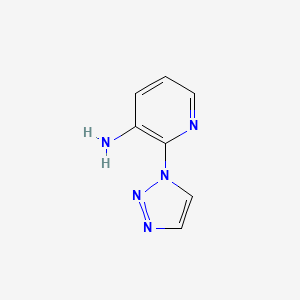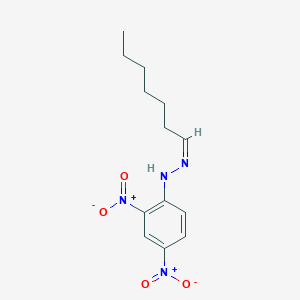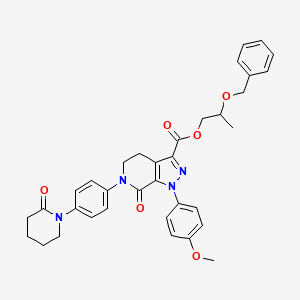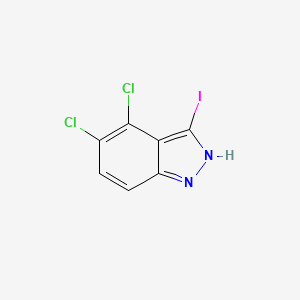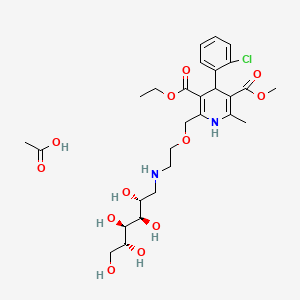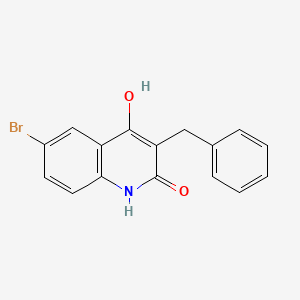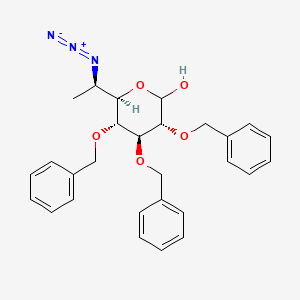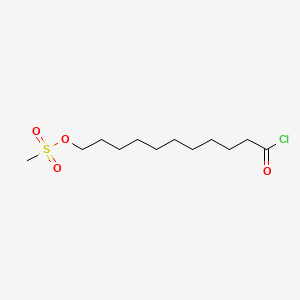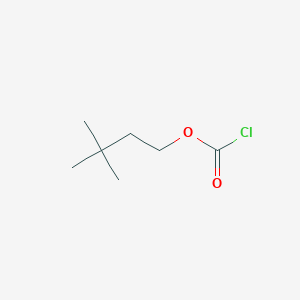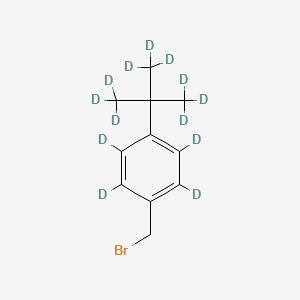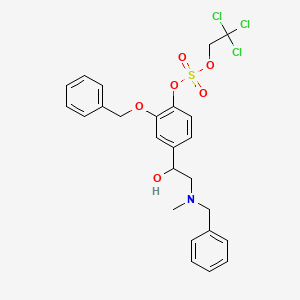
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound that features a combination of benzyl, methyl, amino, hydroxyethyl, benzyloxy, and trichloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, including:
Formation of the Benzyl(methyl)amino Group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzyl(methyl)amine with an epoxide such as ethylene oxide.
Attachment of the Benzyloxy Group: This can be done through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Trichloroethyl Sulfate Group: This step involves the reaction of the phenyl group with trichloroethyl sulfate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The trichloroethyl group can be reduced to form a simpler ethyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a simpler alkyl group.
Substitution: Formation of a new ether or ester compound.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology
Medicine
The compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ether
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ester
Uniqueness
The presence of the sulfate group in 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate distinguishes it from similar compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C25H26Cl3NO6S |
|---|---|
Molecular Weight |
574.9 g/mol |
IUPAC Name |
[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C25H26Cl3NO6S/c1-29(15-19-8-4-2-5-9-19)16-22(30)21-12-13-23(35-36(31,32)34-18-25(26,27)28)24(14-21)33-17-20-10-6-3-7-11-20/h2-14,22,30H,15-18H2,1H3 |
InChI Key |
PRJYXOMZEOXDIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

